Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-
Description
Tricyclo[4.2.1.0²⁵]nonane, 3-ethenyl- is a strained tricyclic hydrocarbon with a unique bridge structure. Its core framework consists of a bicyclo[4.2.1]nonane system fused with a strained bridgehead double bond at positions 2 and 3. The ethenyl substituent at position 3 introduces additional steric and electronic complexity.
Properties
CAS No. |
38698-52-1 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
3-ethenyltricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C11H16/c1-2-7-6-10-8-3-4-9(5-8)11(7)10/h2,7-11H,1,3-6H2 |
InChI Key |
VDBZDNCUYXARDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2C1C3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used in cross-coupling reactions to introduce the ethenyl group. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- exerts its effects involves interactions with various molecular targets. The ethenyl group can participate in π-π interactions, while the tricyclic core provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Ring System and Strain Energy
- Tricyclo[4.2.1.0²⁵]non-2(5)-ene: Computational studies (HF, MP2, DFT) reveal significant strain due to the fused cyclobutane ring. Its strain energy is comparable to tricyclo[4.2.2.0²⁵]dec-2(5)ene but higher than bicyclo[3.1.1]heptane due to increased angular strain .
- Tricyclo[3.3.1.0²⁸]nonane: Features a larger central ring, reducing strain. Structural determination via HMQC and DQCOSY NMR experiments highlights distinct coupling patterns compared to the [4.2.1.0²⁵] system .
- Tricyclo[5.2.0.0²⁵]nonane: Synthesized via photoaddition reactions, this isomer exhibits lower solubility in polar solvents (e.g., CCl₄) due to reduced polarity .
Table 1: Structural and Electronic Comparison
| Compound | Molecular Formula | Ring System | Key Feature | Strain Energy (Relative) |
|---|---|---|---|---|
| Tricyclo[4.2.1.0²⁵]nonane | C₉H₁₂ | [4.2.1.0²⁵] | Ethenyl substituent at C3 | High |
| Tricyclo[4.2.2.0²⁵]dec-2(5)ene | C₁₀H₁₂ | [4.2.2.0²⁵] | Larger central ring | Moderate |
| 9-Oxabicyclo[6.1.0]nonane | C₈H₁₄O | Oxygen-containing bridge | Enhanced polarity | Low |
Physicochemical Properties
- Ionization Energy: The gas-phase ionization energy of tricyclo[4.2.1.0²⁵]nonadiene derivatives is 8.30 ± 0.03 eV, slightly lower than tricyclo[4.3.0.0¹⁷]nonane (8.95 eV) due to conjugation effects .
- Solubility: The exo-isomer of tricyclo[4.2.1.0²⁵]nonane exhibits higher solubility in nonpolar solvents (e.g., hexane) compared to the endo-isomer, attributed to reduced molecular dipole moments .
- Thermal Stability: Derivatives with oxygen bridges (e.g., 2-alkoxy-3-oxatricyclononanes) show lower thermal stability, decomposing at 120°C, whereas hydrocarbon analogs remain stable up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
